N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[55]undecane-9-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a difluorophenyl group, a spirocyclic framework, and a carboxamide functional group
Properties
IUPAC Name |
N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F2N2O2/c1-2-17(15-13-14(20)3-4-16(15)21)22-18(24)23-9-5-19(6-10-23)7-11-25-12-8-19/h3-4,13,17H,2,5-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWITWJJCPOQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)NC(=O)N2CCC3(CC2)CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Formation of the difluorophenyl intermediate:
Construction of the spirocyclic framework: This is achieved through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the formation of the desired spirocyclic structure.
Attachment of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the spirocyclic framework provides structural rigidity. The carboxamide group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
- N-[1-(2,6-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Uniqueness
N-[1-(2,5-difluorophenyl)propyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
